
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities and are used in the development of new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Pyrrolidine derivatives are generally soluble in water and other polar solvents .科学的研究の応用
Anticancer Activity
This compound has shown promise in anticancer research. Pyrrolidine analogs have been tested against various cancer cell lines and have demonstrated strong inhibitory activity . They can interfere with cell cycle progression, particularly arresting at the G2/M phase, which is crucial for cancer treatment strategies .
Anti-inflammatory Potential
Pyrrolidine derivatives exhibit significant anti-inflammatory properties. This is particularly relevant in the development of new treatments for chronic inflammatory diseases .
Antiviral Applications
The structural features of pyrrolidine analogs contribute to their antiviral capabilities. Research is ongoing to explore their effectiveness against various viral infections .
Antituberculosis Effects
These compounds also show potential in combating tuberculosis. The therapeutic properties of pyrrolidine derivatives against tuberculosis bacteria are an area of active research .
EGFR Inhibition
The compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), which plays a significant role in the progression of certain types of cancer .
Synthesis and Bioactivities Research
Quinazoline derivatives, which are structurally related to the compound , have been extensively studied for their synthesis and diverse biological activities. This research contributes to a broader understanding of the potential applications of such compounds .
将来の方向性
特性
IUPAC Name |
8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQETGVRAXPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC3=C2NCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

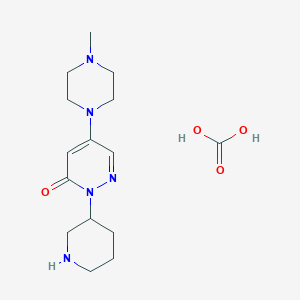
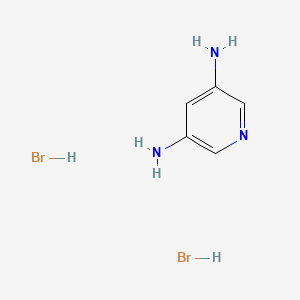
![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)
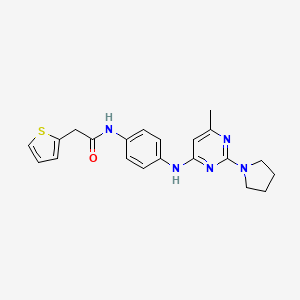
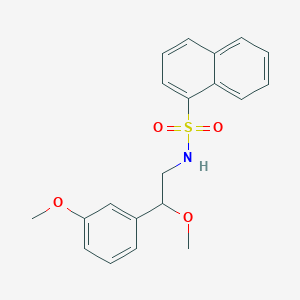
![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)
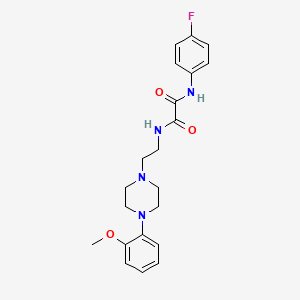
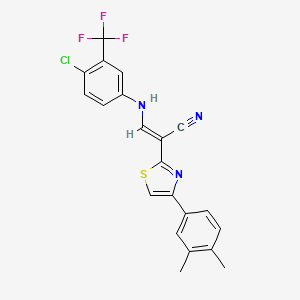
![Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2944920.png)